molecular formula C20H21N3O5S2 B2765212 ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-27-7

ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2765212
CAS No.: 865248-27-7
M. Wt: 447.52
InChI Key: LIELSPUWVBXISK-XDOYNYLZSA-N
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Description

This compound belongs to the 1,3-benzothiazole class, characterized by a bicyclic structure fused with a thiazole ring. Key features include:

  • Ethyl acetate side chain at position 3, contributing to lipophilicity and metabolic stability .
  • Z-configuration at the imino double bond, which influences molecular geometry and intermolecular interactions .

The compound’s synthesis likely follows a multi-step protocol involving condensation of substituted benzothiazole precursors with acylating agents, as seen in analogous reactions .

Properties

IUPAC Name

ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-2-28-19(25)13-23-16-10-9-15(30(21,26)27)12-17(16)29-20(23)22-18(24)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIELSPUWVBXISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

General Chemical Reactions of Benzothiazole and Sulfonamide Derivatives

Benzothiazole and sulfonamide derivatives can participate in a variety of chemical reactions, which are crucial for modifying their properties and enhancing their biological activities.

Hydrolysis Reactions

  • Reaction Type : Hydrolysis

  • Conditions : Water, acid or base catalyst

  • Outcome : Breakdown of ester or amide groups to form carboxylic acids or amines.

Condensation Reactions

  • Reaction Type : Condensation

  • Conditions : High temperature, often with a catalyst

  • Outcome : Formation of new bonds between molecules, often with the loss of a small molecule like water.

Substitution Reactions

  • Reaction Type : Nucleophilic substitution

  • Conditions : Presence of a nucleophile, often in a polar solvent

  • Outcome : Replacement of a functional group with a nucleophile.

Cyclization Reactions

  • Reaction Type : Intramolecular cyclization

  • Conditions : High temperature, often with a catalyst

  • Outcome : Formation of rings within the molecule.

Specific Reactions for Benzothiazole Derivatives

Benzothiazole derivatives, like ethyl 2-benzothiazolyl acetate, can undergo specific reactions such as:

  • Synthesis from 2-aminothiophenol : Reaction with ethyl 3-chloro-3-oxopropanoate or ethyl cyanoacetate to form benzothiazole acetates .

  • Hydrazide Formation : Reaction with hydrazine hydrate to form hydrazides .

Hydrolysis of the Ester Group

ReactantConditionsProduct
Ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetateWater, acid or base catalyst2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetic acid

Condensation with Amines

ReactantConditionsProduct
This compound, AmineHigh temperature, catalystAmide derivatives

Nucleophilic Substitution

ReactantConditionsProduct
This compound, NucleophilePolar solvent, catalystSubstituted derivatives

Future Research Directions

Future studies should focus on:

  • Synthesis Optimization : Developing efficient synthesis methods for this compound.

  • Reaction Exploration : Investigating specific chemical reactions and their conditions.

  • Biological Activity Assessment : Evaluating the compound's pharmacological properties and potential therapeutic applications.

By exploring these areas, researchers can unlock the full potential of this compound in medicinal chemistry.

Scientific Research Applications

Synthesis of Ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. A notable method includes the reaction of 2-amino thiophenol with ethyl 3-chloro-3-oxopropanoate under specific conditions to yield the desired product. This process can be optimized by adjusting temperature and solvent conditions to maximize yield and purity.

Key Synthetic Pathways

  • Direct Reaction Method :
    • Reactants : 2-amino thiophenol and ethyl 3-chloro-3-oxopropanoate.
    • Conditions : Presence of a base such as trimethylamine.
    • Outcome : Formation of ethyl 2-benzothiazolyl acetate with high yield.
  • Alternative Methods :
    • Utilizing ethyl cyanoacetate in a fusion process at elevated temperatures.
    • Employing hydrazine hydrate for the conversion of ethyl 2-benzothiazolyl acetate into hydrazide derivatives.

Biological Activities

This compound has been studied for its pharmacological properties, demonstrating various biological activities:

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity against a range of pathogens. The sulfonamide group in this compound enhances its interaction with bacterial enzymes, potentially leading to effective antibacterial agents.

Anticancer Activity

Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. Ethyl 2-benzothiazolyl acetate has been linked to the induction of apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is particularly relevant for designing inhibitors against diseases like diabetes and obesity.

Study on Antimicrobial Efficacy

A recent study published in Advances in Basic and Applied Sciences explored the antimicrobial efficacy of ethyl 2-benzothiazolyl acetate against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent in clinical settings .

Anticancer Research

In another investigation, the anticancer properties of similar benzothiazole derivatives were assessed using various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their therapeutic potential in oncology .

Data Table: Summary of Biological Activities

Activity Target Mechanism Reference
AntimicrobialBacterial strainsInhibition of bacterial enzymes
AnticancerCancer cell linesInduction of apoptosis
Enzyme inhibitionMetabolic enzymesCompetitive inhibition

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzothiazole ring can interact with various proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Variations

The primary differences among analogs lie in the substituents on the imino group and the benzothiazole core:

Compound Name Substituent at Position 2 Molecular Formula Key Properties Reference
Ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 3-Phenylpropanoyl C₂₁H₂₁N₃O₅S₂ Moderate lipophilicity; potential for π-π interactions
Ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 2-Chlorobenzoyl C₁₉H₁₇ClN₄O₅S₂ Increased electrophilicity due to Cl; enhanced crystallinity
Ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 3,5-Dinitrobenzoyl C₁₈H₁₅N₅O₉S₂ Strong electron-withdrawing nitro groups; potential redox activity

Key Observations :

  • The 3-phenylpropanoyl group in the target compound balances lipophilicity and steric effects, whereas chloro or nitro substituents alter electronic properties and solubility .
  • The sulfamoyl group at position 6 is conserved across analogs, suggesting a shared mechanism of action (e.g., enzyme inhibition via hydrogen bonding) .

Crystallographic and Conformational Analysis

  • Ring Puckering: The dihydro-1,3-benzothiazole core may adopt non-planar conformations, as described by Cremer-Pople coordinates for puckered rings .
  • Z-Configuration Stability: The Z-configuration of the imino group is stabilized by intramolecular hydrogen bonds, as observed in crystallographic studies of related compounds .

Biological Activity

Ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that falls within the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a sulfamoyl group, and an imine linkage. The structural formula can be represented as follows:

C20H22N4O4S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This molecular configuration contributes to its biological activity, particularly in targeting various cellular pathways.

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. This compound has been evaluated for its efficacy against a range of bacterial strains. In vitro studies indicate that this compound exhibits potent antibacterial activity comparable to standard antibiotics like sulfamethoxazole .

Anticancer Properties

Research has highlighted the anticancer potential of benzothiazole derivatives. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. Ethyl 2-benzothiazolyl acetate has shown moderate inhibitory effects on HCT-116 cancer cells with an IC50 value of 0.66 µM . The mechanism appears to involve the inhibition of RNA polymerase enzymes critical for cancer cell growth.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have also been investigated. This compound exhibits significant anti-inflammatory activity, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

Anthelmintic Activity

Recent studies have indicated that certain benzothiazole derivatives possess anthelmintic properties. The compound's structural features may contribute to its effectiveness against parasitic infections, making it a candidate for further research in this area .

Study 1: Antibacterial Efficacy

A study conducted by Azzam et al. (2024) evaluated the antibacterial effects of various benzothiazole derivatives, including this compound. The results indicated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL .

Study 2: Anticancer Activity in Cell Lines

Another investigation focused on the anticancer activity of the compound against breast and liver cancer cell lines. The study reported that this compound induced apoptosis in MDA-MB-231 (breast) cells and SK-Hep-1 (liver) cells at concentrations above 5 µM .

Study 3: Anti-inflammatory Mechanisms

A detailed analysis of the anti-inflammatory mechanisms revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how can yield be optimized?

  • Answer: Synthesis typically involves multi-step protocols, including condensation of 3-phenylpropanoyl derivatives with sulfamoyl-functionalized benzothiazole intermediates. Key steps include:

  • Intermediate formation: Use Hantzsch-type reactions to assemble the benzothiazole core, followed by imine formation via Schiff base chemistry .
  • Yield optimization: Employ continuous flow reactors for precise control of reaction parameters (temperature, residence time) to reduce side reactions . Green chemistry principles, such as solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether), can improve sustainability .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

  • Answer:

  • Structural confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify the (Z)-configuration of the imine group and sulfamoyl substitution pattern . High-resolution mass spectrometry (HRMS) confirms molecular weight .
  • Purity assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient .

Q. How does the sulfamoyl group influence the compound’s physicochemical properties?

  • Answer: The sulfamoyl moiety enhances aqueous solubility via hydrogen bonding and increases metabolic stability by resisting cytochrome P450-mediated oxidation. Computational studies (e.g., LogP calculations) predict improved bioavailability compared to non-sulfonamide analogs .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Answer:

  • Reaction path searching: Apply quantum mechanical methods (e.g., DFT) to model reaction mechanisms and identify transition states for imine formation .
  • Docking studies: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes). For example, the benzothiazole core may mimic ATP-binding pockets in kinases .
  • QSAR modeling: Train models on bioactivity data from analogs to correlate structural features (e.g., substituent electronegativity) with potency .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

  • Answer:

  • Assay standardization: Control variables such as cell line passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Orthogonal validation: Confirm hits using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects in high-throughput screening data .

Q. How can reaction conditions be optimized for scalability while maintaining stereochemical integrity?

  • Answer:

  • Catalyst screening: Test chiral catalysts (e.g., Jacobsen’s thiourea) to preserve the (Z)-imine configuration during scale-up .
  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect byproducts in real time .
  • Design of experiments (DoE): Use fractional factorial designs to optimize temperature, solvent polarity, and stoichiometry with minimal experimental runs .

Q. What are the key challenges in elucidating the degradation pathways of this compound under physiological conditions?

  • Answer:

  • Forced degradation studies: Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, followed by LC-MS/MS to identify degradation products .
  • Metabolite profiling: Use hepatocyte incubation or microsomal assays to map phase I/II metabolites. The sulfamoyl group may undergo glucuronidation, detectable via UDP-glucuronosyltransferase inhibition assays .

Methodological Resources

  • Synthesis & Characterization:
  • Computational Design:
  • Data Analysis & Optimization:

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